1,2-Diallylhydrazine dihydrochloride
CAS No.: 26072-78-6
Cat. No.: VC1687527
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26072-78-6 |
|---|---|
| Molecular Formula | C6H14Cl2N2 |
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | 1,2-bis(prop-2-enyl)hydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H |
| Standard InChI Key | BHPSYESZOZTFCG-UHFFFAOYSA-N |
| SMILES | C=CCNNCC=C.Cl.Cl |
| Canonical SMILES | C=CCNNCC=C.Cl.Cl |
Introduction
Synthesis Methods
Several methods have been developed for synthesizing 1,2-dialkylhydrazines, which could potentially be adapted for the synthesis of 1,2-diallylhydrazine dihydrochloride.
Reduction of Azines
A significant advancement in the synthesis of 1,2-dialkylhydrazines came through the reduction of azines with lithium aluminum hydride. This method has been reported to yield good results for various dialkylhydrazines . For 1,2-diallylhydrazine, this would involve:
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Formation of the corresponding diallyl azine
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Reduction with lithium aluminum hydride
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Conversion to the dihydrochloride salt
This approach has been demonstrated to be more efficient than earlier methods, providing better yields and broader applicability across different alkyl groups .
Ionic Hydrogenation Method
A more recent and efficient synthetic approach involves the ionic hydrogenation of azines. As described by Perdicchia, this method offers several advantages:
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Fast reaction times
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Almost quantitative yields for most products
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Good functional group tolerance
The reaction involves treating an azine with an amine borane complex in the presence of HCl gas, resulting in reduction to the corresponding hydrazine, which precipitates as the hydrochloride salt . This method would likely be applicable to the synthesis of 1,2-diallylhydrazine dihydrochloride, though specific yield and reaction conditions might need optimization due to the presence of unsaturated allyl groups.
Comparison of Synthetic Methods
Table 2: Comparison of Potential Synthesis Methods for 1,2-Diallylhydrazine Dihydrochloride
Analysis and Characterization
Characterization of 1,2-diallylhydrazine dihydrochloride would likely employ several analytical techniques common to similar compounds.
Spectroscopic Identification
Infrared spectroscopy would show characteristic N-H stretching bands and C=C stretching from the allyl groups. For reference, related compounds like 1,2-diacetylhydrazine show distinctive infrared absorption patterns that help in identification .
Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for confirming the structure, with characteristic signals for:
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Allyl CH₂ groups
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Vinyl CH protons
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NH protons (which may be exchangeable)
Physical Property Determination
Melting point determination would be crucial for purity assessment. Similar compounds like 1,2-diacetylhydrazine exhibit melting points in the range of 138-140°C , though the dihydrochloride salt of the diallyl derivative would likely have a different melting profile.
Toxicological Profile
Based on data for similar compounds, particularly 1,2-dimethylhydrazine dihydrochloride, several toxicological considerations can be projected for 1,2-diallylhydrazine dihydrochloride.
Reactivity and Chemical Behavior
Reactivity Patterns
As a dialkylhydrazine derivative, 1,2-diallylhydrazine dihydrochloride would likely function as a strong reducing agent . The presence of allyl groups would introduce additional reactivity at the carbon-carbon double bonds, potentially enabling further functionalization through reactions such as:
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Epoxidation
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Hydroboration
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Cross-metathesis
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Cycloaddition reactions
Oxidation to Azoalkanes
A particularly important reaction of 1,2-dialkylhydrazines is their oxidation to azoalkanes. This transformation has been reported to occur in high yields (over 90%) using mercuric oxide in water . For 1,2-diallylhydrazine, this would produce the corresponding diallylazoalkane, a potentially useful source of allyl radicals for further synthetic applications.
Applications and Research Relevance
Synthetic Utility
The potential applications of 1,2-diallylhydrazine dihydrochloride would likely center around its use as:
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A precursor to diallylazoalkane for radical chemistry
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A building block for more complex nitrogen-containing compounds
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A reagent for introducing allyl groups in specialized transformations
Comparative Analysis with Related Compounds
Table 3: Comparison of 1,2-Diallylhydrazine with Other 1,2-Dialkylhydrazines
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